2-(2-((4-chlorophenyl)sulfonyl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions, and the overall yield .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reagents and conditions for each reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, optical rotation, and pKa. It may also include computational studies to predict properties like logP and toxicity .Scientific Research Applications
Chromatography
Chromatography: is a laboratory technique for the separation of a mixture. The compound , due to its unique structure, could potentially be used as a stationary phase modifier in chromatography systems. Its sulfonyl and carboxamide groups may interact with various analytes, improving the separation efficiency of complex mixtures .
Mass Spectrometry
In mass spectrometry , this compound could serve as a matrix material for Matrix-Assisted Laser Desorption/Ionization (MALDI) applications. Its ability to absorb laser energy and promote ionization of analytes without fragmentation could be particularly useful in the analysis of large biomolecules like proteins and peptides .
Drug Design
The sulfonylacetamido group within the compound’s structure suggests it could be a key moiety in drug design , particularly as a prodrug or an active pharmaceutical ingredient (API). It could be involved in the synthesis of drugs aimed at treating conditions that require modulation of protein activity or enzyme inhibition .
Cancer Research
In cancer research , compounds with similar structures have been explored for their anticancer properties . This specific compound might be investigated for its potential to act as a small molecule inhibitor against certain cancer cell lines, possibly through the inhibition of protein-protein interactions within the cancer cells .
Biochemical Research
The compound could be used in biochemical research as a selective binding agent . Its structure allows it to bind selectively to certain proteins or enzymes, which can be useful in studies related to enzyme kinetics and mechanisms of action .
Material Science
In material science , the compound’s molecular structure could be utilized in the development of organic semiconductors . Its thiophene ring, a common motif in conductive materials, could contribute to the creation of new materials with desirable electronic properties for use in solar cells or transistors .
Environmental Science
This compound could also find applications in environmental science , particularly in the development of sensors for pollutant detection. The electroactive components of the compound could be used to detect the presence of specific chemicals in the environment, aiding in pollution monitoring and control .
Agricultural Chemistry
Lastly, in agricultural chemistry , such compounds are often explored for their potential as pesticides or herbicides . The sulfonyl group, in particular, is a common feature in many agrochemicals, and this compound could be part of research into new formulations that are more effective and environmentally friendly .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[2-(4-chlorophenyl)sulfonylacetyl]amino]-N,4,5-trimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S2/c1-9-10(2)24-16(14(9)15(21)18-3)19-13(20)8-25(22,23)12-6-4-11(17)5-7-12/h4-7H,8H2,1-3H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNIBJSCKKGEJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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